molecular formula C15H29NO4 B14223564 2-(3-Hydroxypropyl)-2-nitrocyclododecan-1-ol CAS No. 575432-37-0

2-(3-Hydroxypropyl)-2-nitrocyclododecan-1-ol

Cat. No.: B14223564
CAS No.: 575432-37-0
M. Wt: 287.39 g/mol
InChI Key: ZUQXJVUNGIECHX-UHFFFAOYSA-N
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Description

2-(3-Hydroxypropyl)-2-nitrocyclododecan-1-ol is a complex organic compound characterized by a cyclododecane ring substituted with a nitro group and a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxypropyl)-2-nitrocyclododecan-1-ol typically involves multi-step organic reactions. One common method includes the nitration of cyclododecane followed by the introduction of the hydroxypropyl group through a substitution reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypropyl)-2-nitrocyclododecan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Hydroxypropyl)-2-nitrocyclododecan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypropyl)-2-nitrocyclododecan-1-ol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the hydroxypropyl group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Hydroxypropyl)-2-nitrocyclododecan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

    2-(3-Hydroxypropyl)-2-nitrocyclododecan-1-amine: Similar structure but with an amine group instead of a nitro group.

Uniqueness

2-(3-Hydroxypropyl)-2-nitrocyclododecan-1-ol is unique due to the presence of both a nitro group and a hydroxypropyl group on the cyclododecane ring

Properties

CAS No.

575432-37-0

Molecular Formula

C15H29NO4

Molecular Weight

287.39 g/mol

IUPAC Name

2-(3-hydroxypropyl)-2-nitrocyclododecan-1-ol

InChI

InChI=1S/C15H29NO4/c17-13-9-12-15(16(19)20)11-8-6-4-2-1-3-5-7-10-14(15)18/h14,17-18H,1-13H2

InChI Key

ZUQXJVUNGIECHX-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(C(CCCC1)O)(CCCO)[N+](=O)[O-]

Origin of Product

United States

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